N-(tert-Butyl)-1H-pyrrole-2-carboxamide: A Comprehensive Guide to Synthesis and Characterization
N-(tert-Butyl)-1H-pyrrole-2-carboxamide: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed exploration of N-(tert-Butyl)-1H-pyrrole-2-carboxamide, a key heterocyclic building block in modern medicinal chemistry. The pyrrole-2-carboxamide scaffold is a privileged structure found in numerous biologically active compounds, acting as a crucial pharmacophore for various therapeutic targets.[1] This document offers a first-principles approach to its synthesis, delving into the mechanistic rationale behind preferred synthetic routes, and provides a comprehensive framework for its analytical characterization. Detailed, field-tested protocols for both amide coupling and acyl chloride-mediated synthesis are presented. Furthermore, this guide establishes a benchmark for the spectroscopic validation of the target compound, ensuring researchers can confirm its identity and purity with confidence.
Introduction: The Significance of the Pyrrole-2-Carboxamide Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle integral to a vast array of natural products and synthetic pharmaceuticals. When functionalized as a 2-carboxamide, its hydrogen bonding capabilities and rigid, planar structure make it an ideal scaffold for interacting with biological targets. The N-(tert-Butyl)-1H-pyrrole-2-carboxamide moiety, in particular, combines the classic pyrrole pharmacophore with a bulky, lipophilic tert-butyl group. This specific substitution can enhance cell permeability, modulate solubility, and provide steric hindrance that can improve metabolic stability or enforce a specific binding conformation.
Derivatives of the pyrrole-carboxamide core have demonstrated a wide spectrum of biological activities, including potent antitubercular, anticancer, and enzyme inhibitory properties.[1][2] As such, the efficient and reliable synthesis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide is a critical first step for research programs aiming to explore this chemical space for novel therapeutic agents.
Strategic Synthesis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide
The construction of the amide bond is the central transformation in the synthesis of the target molecule. A logical retrosynthetic analysis reveals two primary, industrially relevant strategies originating from the commercially available pyrrole-2-carboxylic acid.
Retrosynthetic Analysis
The most direct disconnection of N-(tert-Butyl)-1H-pyrrole-2-carboxamide is across the amide C-N bond. This identifies pyrrole-2-carboxylic acid as the acyl donor and tert-butylamine as the nucleophile. An alternative approach involves activating the carboxylic acid as a more reactive acyl chloride intermediate.
Figure 1: Retrosynthetic analysis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide.
Method 1: Direct Amide Coupling
This is the most common laboratory-scale method, prized for its operational simplicity and the wide availability of effective coupling reagents.
2.2.1 Principle and Rationale Directly reacting a carboxylic acid with an amine to form an amide is thermodynamically unfavorable and extremely slow, as it produces water, which can hydrolyze the product.[3] To overcome this, a "coupling agent" is used to activate the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (tert-butylamine), forming the desired amide bond and releasing a soluble urea byproduct. Often, an additive like 1-Hydroxybenzotriazole (HOBt) is included to suppress side reactions and improve yields.[4]
2.2.2 Detailed Experimental Protocol (EDCI/HOBt Coupling)
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Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrrole-2-carboxylic acid (1.0 eq.). Dissolve it in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Activation: Add HOBt (1.1 eq.) and EDCI (1.1 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient O-acylisourea formation.
-
Amine Addition: Add tert-butylamine (1.2 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5 eq.) to the reaction mixture.
-
Causality Insight: The base is essential to neutralize the hydrochloride salt of EDCI and the HOBt, ensuring the amine nucleophile remains in its free, unprotonated state for effective reaction.
-
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(tert-Butyl)-1H-pyrrole-2-carboxamide as a solid.
Method 2: The Acyl Chloride Route
For larger-scale syntheses, a two-step approach via an acyl chloride can be more cost-effective and straightforward to purify, as the byproducts are gaseous.
2.3.1 Principle and Rationale This method enhances the electrophilicity of the carbonyl carbon by replacing the hydroxyl group of the carboxylic acid with a highly effective chloride leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[5] The resulting pyrrole-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with tert-butylamine, often without the need for a coupling agent.[5][6]
2.3.2 Detailed Experimental Protocol
Step A: Synthesis of Pyrrole-2-carbonyl Chloride
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Preparation: In a fume hood, suspend pyrrole-2-carboxylic acid (1.0 eq.) in an anhydrous inert solvent like Dichloromethane (DCM) or Toluene. Add a catalytic amount of DMF (1-2 drops).
-
Causality Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.
-
-
Chlorination: Add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Safety Note: This reaction releases toxic gases (CO, CO₂, HCl or SO₂, HCl). It must be performed in a well-ventilated fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.
-
Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude pyrrole-2-carbonyl chloride is often used immediately in the next step without further purification.
Step B: Amidation
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Preparation: Dissolve the crude pyrrole-2-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
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Amine Addition: In a separate flask, dissolve tert-butylamine (1.1 eq.) and a base like triethylamine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup and Purification: Perform an aqueous workup as described in Method 1 (Section 2.2.2, Step 5) to remove amine salts and other impurities. Purify the crude product by recrystallization or column chromatography.
Figure 2: General experimental workflow for the synthesis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide.
Analytical Characterization and Data Interpretation
Rigorous characterization is essential to confirm the structure and purity of the synthesized N-(tert-Butyl)-1H-pyrrole-2-carboxamide. The following data are typical for this compound.
Physicochemical Properties
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Appearance: White to off-white crystalline solid.
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Molecular Formula: C₉H₁₄N₂O
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Molecular Weight: 166.22 g/mol
-
Melting Point: Typically in the range of 130-140 °C (Varies with purity).
Spectroscopic Data
| Technique | Expected Observations and Interpretation |
| ¹H NMR | δ ~11.6 (s, 1H): Pyrrole N-H proton. Often broad. δ ~7.8 (s, 1H): Amide N-H proton. Exchangeable with D₂O. δ ~6.9 (m, 1H), ~6.7 (m, 1H), ~6.1 (m, 1H): Three distinct protons on the pyrrole ring. Their exact multiplicity and coupling constants depend on the substitution pattern.[7] δ ~1.4 (s, 9H): A sharp, strong singlet corresponding to the nine equivalent protons of the tert-butyl group.[8] |
| ¹³C NMR | δ ~160-165: Carbonyl carbon of the amide. δ ~125-130: Quaternary carbon of the pyrrole ring attached to the carboxamide. δ ~108-122: Other three carbons of the pyrrole ring. δ ~51: Quaternary carbon of the tert-butyl group. δ ~29: Methyl carbons of the tert-butyl group.[8] |
| FT-IR (cm⁻¹) | ~3400-3300: N-H stretch (pyrrole). ~3300-3200: N-H stretch (amide). ~1640-1620: C=O stretch (Amide I band). Strong and sharp. ~1550-1530: N-H bend (Amide II band). |
| Mass Spec. (ESI+) | m/z: 167.11 [M+H]⁺, 189.09 [M+Na]⁺. |
Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. The provided values are estimates and can vary based on the solvent and instrument used.
Conclusion and Outlook
This guide outlines robust and reproducible methodologies for the synthesis of N-(tert-Butyl)-1H-pyrrole-2-carboxamide, a valuable intermediate for drug discovery and chemical biology. By providing a detailed rationale for procedural choices and a comprehensive guide to analytical characterization, this document serves as a reliable resource for researchers. The presented protocols, grounded in established chemical principles, empower scientists to confidently produce and validate this key building block, facilitating the exploration of novel pyrrole-carboxamide derivatives as potential therapeutic agents.
References
- WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google P
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central.
- Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing.
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH.
- Pyrrole-2-carbonyl chloride | 5427-82-7 - Benchchem.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH.
- Friedel-Crafts Alkylation of pyrrole via pyrrole-2-carboxaldehyde - ChemSpider Synthetic Pages.
- Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum - ChemicalBook.
- The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - ResearchG
- Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing).
- Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
